Thulium(III) chloride heptahydrate

Description

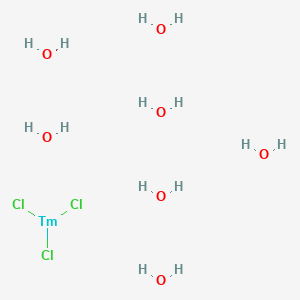

Thulium(III) chloride heptahydrate (TmCl₃·7H₂O) is a rare earth compound with the molecular formula H₁₄Cl₃O₇Tm and a molecular weight of 401.40 g/mol . It exists as a crystalline solid, hygroscopic in nature, and is typically synthesized through hydration of anhydrous TmCl₃. The compound’s CAS registry number is [13778-39-7], and it is commercially available in purities ranging from 99% to 99.999% .

TmCl₃·7H₂O is utilized in advanced material science applications, including terahertz absorption studies (e.g., in [LnIII(H₂O)₃][AgI(CN)₂]₃ networks) , nanoparticle synthesis , and as a precursor for high-purity thulium metal production . Its solubility in polar solvents like water and ethanol facilitates its use in solution-phase syntheses.

Properties

Molecular Formula |

Cl3H14O7Tm |

|---|---|

Molecular Weight |

401.40 g/mol |

IUPAC Name |

trichlorothulium;heptahydrate |

InChI |

InChI=1S/3ClH.7H2O.Tm/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3 |

InChI Key |

OJYFELNMGVBICO-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.O.O.O.O.Cl[Tm](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thulium(III) chloride heptahydrate can be synthesized through several methods:

Reaction with Hydrochloric Acid: Thulium(III) oxide (Tm₂O₃) is dissolved in concentrated hydrochloric acid (HCl), resulting in the formation of thulium(III) chloride and water. The reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TmCl}_3 + 3\text{H}_2\text{O} ]

Direct Reaction with Chlorine: Thulium metal reacts directly with chlorine gas to form thulium(III) chloride: [ 2\text{Tm} + 3\text{Cl}_2 \rightarrow 2\text{TmCl}_3 ]

Industrial Production Methods: Industrial production of this compound typically involves the reaction of thulium(III) oxide with hydrochloric acid, followed by crystallization to obtain the heptahydrate form.

Types of Reactions:

Oxidation and Reduction: Thulium(III) chloride can undergo redox reactions, where thulium can be reduced to lower oxidation states or oxidized to higher states.

Substitution Reactions: Thulium(III) chloride can participate in substitution reactions with other halides or ligands.

Common Reagents and Conditions:

Strong Bases: Reacting thulium(III) chloride with strong bases like sodium hydroxide (NaOH) results in the formation of thulium(III) oxide.

Hydrochloric Acid: As mentioned, hydrochloric acid is commonly used in the synthesis of thulium(III) chloride.

Major Products:

Thulium(III) Oxide: Formed by reacting thulium(III) chloride with strong bases.

Thulium(III) Hydroxide: Can be formed under certain conditions.

Scientific Research Applications

3.1. Cancer Treatment Research

Recent studies have investigated the potential therapeutic applications of thulium compounds, particularly in cancer treatment. Thulium(III) chloride heptahydrate has shown promise in preclinical studies for its anti-tumor activity against specific cancer types, including prostate cancer .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through oxidative stress mechanisms, although further research is needed to fully elucidate its effects .

3.2. Proteomics Research

In proteomics, this compound is utilized for its ability to stabilize proteins during analysis processes such as mass spectrometry . This stability is crucial for accurate protein characterization and quantification.

Electrochemical Applications

This compound plays a role in electrochemistry, particularly in electrocatalysis processes related to fuel cells.

- Electrocatalyst : It has been studied as a catalyst in formic acid oxidation reactions, contributing to advancements in energy conversion technologies . The compound's conductivity when dissolved makes it suitable for such applications.

Case Studies

5.1. Synthesis and Characterization

A study published in MDPI details the synthesis of thulium complexes using this compound as a starting material. The research highlights the characterization techniques employed, including X-ray crystallography and thermal analysis, which confirm the structural integrity and stability of the synthesized complexes .

5.2. Application in Fiber Amplifiers

This compound has been effectively used as a dopant in fiber amplifiers for telecommunications. Its unique optical properties enhance signal amplification, making it an essential component in modern optical communication systems .

Mechanism of Action

The mechanism of action of thulium(III) chloride heptahydrate depends on its application:

Photocatalysis: In NIR photocatalysis, thulium ions can absorb and emit near-infrared light, facilitating various photochemical reactions.

Dopant in Lasers: Thulium ions can enhance the efficiency and performance of lasers by providing specific energy transitions.

Comparison with Similar Compounds

Key Observations :

- Heptahydrates like TmCl₃·7H₂O are more prone to dehydration at elevated temperatures .

- Ionic Radius Effects : Thulium (Tm³⁺, 0.88 Å) has a smaller ionic radius than Ce³⁺ (1.01 Å) and La³⁺ (1.03 Å), affecting coordination chemistry and catalytic activity .

Thermal and Solubility Behavior

Notable Findings:

Catalytic Efficiency

- CeCl₃·7H₂O :

- TmCl₃·7H₂O: Primarily employed in materials science due to Tm³⁺’s unique magnetic and optical properties. Limited evidence for catalytic roles compared to Ce³⁺, likely due to smaller ionic radius and lower Lewis acidity .

Biological Activity

Thulium(III) chloride heptahydrate (TmCl·7HO) is an inorganic compound that has garnered interest in various fields, particularly in biological and medical applications. This article provides a comprehensive overview of the biological activity associated with TmCl·7HO, including its potential therapeutic uses, mechanisms of action, and relevant case studies.

- Chemical Formula : TmCl·7HO

- Molecular Weight : 401.40 g/mol

- Appearance : Light green crystalline solid

- Melting Point : 824 °C

- CAS Number : 13778-39-7

Elemental Composition

| Element | Percentage (%) |

|---|---|

| Thulium (Tm) | 42.09 |

| Chlorine (Cl) | 26.50 |

| Oxygen (O) | 27.90 |

| Hydrogen (H) | 3.52 |

Biological Applications

This compound has shown promise in several biological contexts:

- Antitumor Activity :

- Laser Therapy :

- Radiotherapy Enhancement :

The biological activity of TmCl·7HO can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) : The compound may increase ROS levels in tumor cells, leading to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : TmCl·7HO has been shown to interfere with cell cycle progression, particularly at the G2/M checkpoint, thereby preventing cancer cell proliferation .

- Immune Modulation : Some studies suggest that thulium compounds can modulate immune responses, potentially enhancing the body’s ability to fight tumors .

Case Study 1: Prostate Cancer Treatment

A study conducted on prostate cancer cell lines demonstrated that treatment with TmCl·7HO resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased ROS production and apoptosis induction.

Case Study 2: Laser-Assisted Surgery

In a clinical setting, thulium-doped lasers have been employed for minimally invasive surgeries. Patients reported reduced recovery times and less postoperative pain when treated with thulium laser systems compared to traditional methods.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Thulium(III) chloride heptahydrate, and how can its purity be verified?

- Methodology : While direct synthesis methods for this compound are not explicitly documented, analogous approaches for lanthanide chlorides (e.g., Cerium(III) chloride heptahydrate) involve:

- Hydrated salt preparation : Dissolving Thulium oxide (Tm₂O₃) in hydrochloric acid, followed by crystallization under controlled humidity .

- Purity verification : Use X-ray diffraction (XRD) to confirm crystal structure, inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis, and thermogravimetric analysis (TGA) to quantify water content (dehydration steps at ~90–230°C, extrapolated from Cerium data) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use particulate respirators (EN 143 standard) to avoid inhalation .

- First aid : For skin contact, rinse immediately with water; for eye exposure, irrigate with fresh water for ≥10 minutes. Do not induce vomiting if ingested .

- Storage : Keep in airtight containers under dry conditions (≤30°C) to prevent hygroscopic degradation, as observed in Cerium(III) chloride heptahydrate .

Q. How can the hydration state of this compound be experimentally confirmed?

- Methodology :

- Thermogravimetric analysis (TGA) : Monitor mass loss during heating (e.g., 25–300°C) to detect stepwise water loss. Compare observed mass loss to theoretical values (7 H₂O molecules = ~26% mass loss for TmCl₃·7H₂O).

- Karl Fischer titration : Quantify residual water content after partial dehydration .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodology :

- Controlled reproducibility studies : Repeat experiments under standardized conditions (temperature, humidity, solvent grade) to isolate variables causing inconsistencies.

- Advanced characterization : Use dynamic vapor sorption (DVS) to study hygroscopicity and synchrotron XRD to detect subtle structural variations .

- Data cross-validation : Compare results with analogous lanthanides (e.g., Cerium, Lanthanum) to identify trends or anomalies .

Q. What strategies are effective in minimizing hydrolysis during anhydrous Thulium(III) chloride synthesis?

- Methodology :

- Dehydration techniques : Adapt methods from Cerium(III) chloride, such as:

- Heating the heptahydrate with ammonium chloride (NH₄Cl) under vacuum (400°C) to suppress hydrolysis .

- Using thionyl chloride (SOCl₂) as a dehydrating agent, followed by sublimation to remove residual SOCl₂ .

- Inert atmosphere : Perform reactions in a glovebox (N₂/Ar) to exclude moisture .

Q. How can this compound be utilized as a catalyst in organic synthesis, and what analytical methods validate its efficacy?

- Methodology :

- Catalytic testing : Explore its role in Lewis acid-catalyzed reactions (e.g., Friedel-Crafts alkylation). Monitor reaction kinetics via NMR or GC-MS.

- Post-reaction analysis : Use ICP-MS to detect Thulium leaching and FTIR to identify intermediate complexes .

- Comparative studies : Benchmark against CeCl₃·7H₂O or LaCl₃·7H₂O to assess relative catalytic activity .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodology :

- Impurity profiling : Employ high-resolution ICP-MS for detecting rare earth contaminants (e.g., Yb, Er).

- Sample preparation : Pre-concentrate samples via ion-exchange chromatography to improve detection limits .

- Reference materials : Use certified lanthanide standards (e.g., 99.99% purity) for calibration .

Data Gaps and Contradictions

- Ecological and toxicological data : No studies on this compound’s bioaccumulation or toxicity are available, necessitating extrapolation from Cerium(III) chloride (e.g., low acute toxicity but unknown chronic effects) .

- Stability in aqueous systems : Conflicting reports on lanthanide chlorides’ solubility (e.g., Cerium’s hygroscopicity vs. Lanthanum’s stability) suggest Thulium’s behavior must be empirically tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.